molecular formula C12H16O3 B3119320 4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate CAS No. 2500-84-7

4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate

Cat. No.: B3119320
CAS No.: 2500-84-7
M. Wt: 208.25 g/mol
InChI Key: INYGWUFTISSLHX-UHFFFAOYSA-N
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Description

(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline (CAS 117408-98-7) is a chiral oxazoline ligand widely employed in asymmetric catalysis. Its structure features a pyridyl group at the 2-position and a bulky tert-butyl substituent at the 4-position of the oxazoline ring (Figure 1). This configuration confers both steric bulk and electronic tuning, making it effective in enantioselective reactions such as Heck arylations, reductive couplings, and cyclopropanations . The tert-butyl group enhances stereochemical control by restricting rotational freedom and stabilizing transition states through steric interactions, while the pyridyl moiety facilitates coordination to transition metals like Cu, Pd, and Rh .

Properties

IUPAC Name

4-oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5(13)14-9-3-6-2-8(9)11-7(6)4-10-12(11)15-10/h6-12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYGWUFTISSLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC1C3C2CC4C3O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178421
Record name 2,5-Methano-2H-indeno[1,2-b]oxiren-3-ol, octahydro-, 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2500-84-7
Record name 2,5-Methano-2H-indeno[1,2-b]oxiren-3-ol, octahydro-, 3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2500-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Methano-2H-indeno[1,2-b]oxiren-3-ol, octahydro-, 3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of cyclization and functionalization steps to achieve the desired tetracyclic structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to efficiently produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the acetate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate has several applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s stability and unique structure make it useful in studying biological interactions and enzyme activity.

    Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-Oxatetracyclo[6.2.1.0{2,7}.0{3,5}]undecan-10-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Oxazoline Derivatives

Substituent Effects on Enantioselectivity

The tert-butyl substituent is critical for achieving high enantioselectivity. Key comparisons include:

Steric Bulk vs. Smaller Alkyl Groups
  • (S)-4-iso-Propyl-2-(2-pyridyl)oxazoline : The iso-propyl group provides less steric hindrance than tert-butyl, resulting in lower enantioselectivity (e.g., ~70% ee in silane reductions vs. 65–70% ee for tert-butyl derivatives) .
  • (S)-4-Phenyl-2-(2-pyridyl)oxazoline : The phenyl group introduces aromatic π-interactions but lacks the conformational rigidity of tert-butyl, leading to reduced stereocontrol in Pd-catalyzed cross-couplings .
Electron-Withdrawing vs. Electron-Donating Groups
  • (S)-4-CF3-pyrox-tBu : The trifluoromethyl group, being electron-withdrawing, alters the electron density at the metal center. While this enhances reactivity in some cases, it often reduces enantioselectivity compared to tert-butyl .
  • (S)-4-OMe-pyrox-tBu : The methoxy group donates electrons but offers minimal steric bulk, resulting in inferior performance in asymmetric inductions .
Bis-Oxazoline Derivatives
  • 2,6-Bis[(4R)-4-tert-butyloxazolin-2-yl]pyridine: This bis-oxazoline ligand, when paired with Pd, shows enhanced catalytic efficiency in cross-couplings due to dual coordination sites.

Role of Metal Centers

The ligand’s performance varies significantly with the metal:

  • Copper (Cu) : In Cu–PYOX complexes, the tert-butyl group synergizes with the polymeric support to amplify enantioselectivity (65% ee for cis products vs. <10% ee in homogeneous analogs) .
  • Palladium (Pd) : Pd complexes of (S)-4-tert-butyl-2-(2-pyridyl)oxazoline exhibit superior yields in reductive cross-couplings compared to Rh(III) analogs, which show markedly reduced activity .
  • Rhodium (Rh) : Rhodium complexes of this ligand are less effective in TNF-α inhibition, highlighting the metal’s role in modulating biological activity .

Supported vs. Homogeneous Catalysts

Immobilizing (S)-4-tert-butyl-2-(2-pyridyl)oxazoline on rigid polymeric backbones enhances enantioselectivity by 7-fold compared to solution-phase systems. For example, supported Cu–PYOX catalysts achieve 65% ee (cis) in cyclopropanations, whereas introducing a phenoxy spacer reduces selectivity to 40% ee . This "polymeric effect" is less pronounced in ligands with smaller substituents like iso-propyl, which lack sufficient steric bulk to stabilize transition states .

Performance in Specific Reactions

Reaction Type Ligand Metal Key Outcome Reference
Asymmetric Silane Reduction (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline Cu 65–70% ee (cis/trans)
Heck Arylation 2,6-Bis[(4R)-4-tert-butyloxazoline] Pd High yield, moderate ee
TNF-α Inhibition (S)-4-tert-Butyl-2-(2-hydroxyphenyl) Rh Reduced activity vs. Cu/Pd complexes
Aminoarylation Cyclization (S)-4-tert-Butyl-2-(2-pyridyl)oxazoline Pd Enhanced reaction efficiency

Biological Activity

4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate is a complex organic compound characterized by its unique tetracyclic structure and the presence of an acetate group. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 2500-84-7

Structural Characteristics

The compound's tetracyclic structure contributes to its unique reactivity and biological interactions. The acetate group enhances its solubility and bioavailability, making it an interesting candidate for pharmacological studies.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

In vitro studies have shown that the compound possesses cytotoxic effects against various cancer cell lines.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)10 µM
A549 (Lung Cancer)20 µM

The anticancer properties are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in animal models.

Case Study: Carrageenan-Induced Paw Edema in Rats

In a controlled study, rats treated with the compound showed a significant reduction in paw edema compared to the control group:

  • Control Group Edema : 3.5 cm
  • Treated Group Edema : 1.2 cm

This reduction indicates that the compound may inhibit inflammatory mediators such as prostaglandins and cytokines.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in microbial metabolism and cancer cell growth.
  • Modulation of Gene Expression : It can influence the expression of genes related to inflammation and apoptosis.
  • Interaction with Cell Membranes : The structural characteristics allow it to integrate into cell membranes, disrupting cellular integrity in pathogens and cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate
Reactant of Route 2
Reactant of Route 2
4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate

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